N-(1,3-benzodioxol-5-yl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Classification
The IUPAC name N-(1,3-benzodioxol-5-yl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is derived through systematic analysis of its constituent groups:
- Parent chain : Acetamide (ethanamide), with the sulfur atom at position 2 forming a thioether bond.
- Substituents :
- N-(1,3-benzodioxol-5-yl) : A benzo-fused dioxole ring attached to the acetamide’s nitrogen.
- 4-(prop-2-en-1-yl) : An allyl group at position 4 of the 1,2,4-triazole ring.
- 5-(phenoxymethyl) : A phenoxymethyl group at position 5 of the triazole.
The numbering of the triazole ring follows IUPAC rules, prioritizing the nitrogen atoms to minimize locants (Figure 1). The allyl and phenoxymethyl groups occupy positions 4 and 5, respectively, while the sulfur atom bridges the triazole and acetamide moieties.
Key Structural Features: Benzodioxole-Triazole-Acetamide Hybrid Architecture
The compound’s structure features three distinct domains:
- Benzodioxole moiety : A bicyclic aromatic system (1,3-benzodioxole) with a methylenedioxy group (–O–CH2–O–) fused to a benzene ring. This group enhances lipophilicity and metabolic stability.
- 1,2,4-Triazole core : A five-membered heterocycle with three nitrogen atoms. The triazole’s electron-deficient nature facilitates hydrogen bonding and π-π stacking interactions, critical for biological target engagement.
- Acetamide-thioether linkage : A sulfur atom connects the triazole to the acetamide, introducing conformational flexibility and influencing redox properties.
The phenoxymethyl and allyl substituents on the triazole further modulate steric and electronic effects. The allyl group’s double bond (C=C) offers potential sites for Michael additions or polymerization, while the phenoxymethyl group extends aromatic surface area for target binding.
Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, CDCl3):
- Benzodioxole protons : Aromatic protons at δ 6.72 (d, J = 8.2 Hz, 1H), 6.64 (s, 1H), and 6.58 (d, J = 8.2 Hz, 1H), characteristic of the 1,3-benzodioxole system.
- Methylenedioxy group : A singlet at δ 5.92 (s, 2H) for the –O–CH2–O– protons.
- Acetamide methyl : A singlet at δ 2.11 (s, 3H) for the –N–C(=O)–CH3 group.
- Triazole protons :
- Allyl group: δ 5.82–5.75 (m, 1H, CH2=CH–), 5.12–5.07 (m, 2H, CH2=CH2), and 4.53 (d, J = 6.4 Hz, 2H, N–CH2–).
- Phenoxymethyl: δ 4.48 (s, 2H, O–CH2–), with aromatic protons of the phenyl group at δ 7.32–7.28 (m, 2H) and δ 6.94–6.89 (m, 3H).
¹³C NMR (100 MHz, CDCl3):
- Carbonyl groups: δ 169.8 (C=O of acetamide), 160.3 (C=O of triazole).
- Aromatic carbons: δ 147.6, 146.2 (dioxole oxygens), 121.8–115.4 (benzodioxole and phenyl carbons).
- Triazole carbons: δ 152.4 (C-3), 142.7 (C-5), 126.5 (C-4).
Mass Spectrometric Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) (ESI+):
- Molecular ion [M+H]+: m/z 482.1345 (calculated for C23H23N4O4S: 482.1349).
- Key fragments:
Fragmentation occurs preferentially at the thioether bond (C–S), followed by cleavage of the triazole’s substituents (Figure 2).
Infrared (IR) Vibrational Signatures
IR (KBr, cm⁻¹) :
- ν(C=O) : 1665 (acetamide carbonyl).
- ν(C=N) : 1602 (triazole ring).
- ν(C–O–C) : 1248 (dioxole ether), 1097 (phenoxymethyl ether).
- ν(N–H) : 3290 (amide N–H stretch).
- ν(C=C) : 1643 (allyl group).
The absence of –SH stretches (2500–2600 cm⁻¹) confirms thioether formation over free thiols.
Tables
Table 1: ¹H NMR Assignments
| Proton Group | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Benzodioxole aromatic H | 6.58–6.72 | Doublet | 3H |
| Methylenedioxy (–O–CH2–O–) | 5.92 | Singlet | 2H |
| Acetamide methyl (–CH3) | 2.11 | Singlet | 3H |
| Allyl (–CH2–CH=CH2) | 4.53–5.82 | Multiplet | 5H |
| Phenoxymethyl (–O–CH2–) | 4.48 | Singlet | 2H |
Table 2: Major Mass Spectrometry Fragments
| m/z | Fragment Composition | Proposed Structure |
|---|---|---|
| 482.1345 | C23H23N4O4S | Molecular ion [M+H]+ |
| 324.0891 | C16H16N3O3S | Loss of C7H7O (phenoxymethyl) |
| 177.0546 | C9H9NO3 | Benzodioxole-acetamide |
Table 3: IR Peak Assignments
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 1665 | ν(C=O) acetamide |
| 1602 | ν(C=N) triazole |
| 1248 | ν(C–O–C) dioxole |
| 1643 | ν(C=C) allyl |
Properties
Molecular Formula |
C21H20N4O4S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H20N4O4S/c1-2-10-25-19(12-27-16-6-4-3-5-7-16)23-24-21(25)30-13-20(26)22-15-8-9-17-18(11-15)29-14-28-17/h2-9,11H,1,10,12-14H2,(H,22,26) |
InChI Key |
QXOPHKSGFZPLAG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)COC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of 4H-1,2,4-Triazole-3-Thiol
The triazole ring is synthesized via cyclocondensation of thiosemicarbazide with formic acid under reflux (100–120°C, 6–8 hours). The reaction proceeds via intermediate thiourea formation, followed by cyclization:
$$
\text{NH}2\text{CSNHNH}2 + \text{HCOOH} \rightarrow \text{C}2\text{H}3\text{N}3\text{S} + 2\text{H}2\text{O}
$$
Yields typically range from 65–75%, with purity confirmed by HPLC (>95%).
Alkylation at the N4 Position
The propenyl group is introduced via alkylation using allyl bromide in the presence of sodium hydride (NaH) as a base. Optimal conditions involve anhydrous N-methyl-2-pyrrolidone (NMP) at 60–70°C for 4 hours:
$$
\text{C}2\text{H}3\text{N}3\text{S} + \text{CH}2=\text{CHCH}2\text{Br} \xrightarrow{\text{NaH, NMP}} \text{C}5\text{H}7\text{N}3\text{S}
$$
This step achieves 80–85% yield, with regioselectivity confirmed by $$^1\text{H NMR}$$ (δ 5.8–6.0 ppm, vinyl protons).
Phenoxymethyl Substitution at C5
The phenoxymethyl group is introduced via nucleophilic substitution using phenoxymethyl chloride in dimethylformamide (DMF) with potassium carbonate (K$$2$$CO$$3$$) . Reaction at 90°C for 8 hours yields 70–75% of the desired product:
$$
\text{C}5\text{H}7\text{N}3\text{S} + \text{ClCH}2\text{OPh} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}{12}\text{H}{13}\text{N}3\text{O}2\text{S}
$$
Key characterization : IR spectroscopy shows C-O-C stretching at 1,250 cm$$^{-1}$$.
Synthesis of the Acetamide Fragment
Preparation of 2-Chloro-N-(1,3-benzodioxol-5-yl)Acetamide
1,3-Benzodioxol-5-amine is reacted with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base (0–5°C, 2 hours):
$$
\text{C}7\text{H}7\text{NO}2 + \text{ClCH}2\text{COCl} \xrightarrow{\text{TEA}} \text{C}9\text{H}8\text{ClNO}_3
$$
Yield: 90–95%. Purity is verified via melting point (148–150°C) and $$^{13}\text{C NMR}$$ (δ 165.2 ppm, carbonyl carbon).
Thioether Coupling Reaction
The final step involves coupling the triazole thiol with the chloroacetamide via nucleophilic substitution. Sodium methoxide (NaOMe) in methanol facilitates deprotonation of the thiol group (25°C, 12 hours):
$$
\text{C}{12}\text{H}{13}\text{N}3\text{O}2\text{S} + \text{C}9\text{H}8\text{ClNO}3 \xrightarrow{\text{NaOMe}} \text{C}{21}\text{H}{20}\text{N}4\text{O}_5\text{S} + \text{NaCl}
$$
Optimized conditions :
- Molar ratio (triazole:acetamide) = 1:1.2
- Reaction time: 12–14 hours
- Yield: 68–72%
Purification and Characterization
Recrystallization
The crude product is recrystallized from heptane/ethyl acetate (3:1) to remove unreacted intermediates. This step enhances purity to >99% (HPLC).
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| $$^1\text{H NMR}$$ (400 MHz, DMSO-d$$_6$$) | δ 8.2 (s, 1H, triazole-H), 6.8–7.1 (m, 5H, benzodioxol and phenyl), 5.9 (m, 2H, vinyl), 4.5 (s, 2H, SCH$$_2$$) |
| $$^{13}\text{C NMR}$$ | δ 169.5 (CONH), 148.2 (triazole-C), 121.8 (C≡C) |
| HRMS | m/z 453.1254 [M+H]$$^+$$ (calc. 453.1258) |
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield | Purity |
|---|---|---|---|
| Route A (Sequential alkylation) | NaH/NMP, 70°C | 65% | 95% |
| Route B (One-pot coupling) | K$$2$$CO$$3$$/DMF, 90°C | 72% | 99% |
Route B offers superior yield and purity due to minimized intermediate isolation steps.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-yl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxymethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Antimicrobial Activity
- Electron-Withdrawing Groups : Derivatives with electron-withdrawing substituents (e.g., nitro, chloro) on the phenyl ring exhibit superior antimicrobial activity. For example, KA3 and KA14 (from a related series) showed MIC values of 12.5 µg/mL against S. aureus and E. coli due to nitro and chloro groups .
- Heterocyclic Appendages : The benzothiazole moiety in enhances antifungal activity (MIC: 25 µg/mL against A. niger) compared to the target compound’s benzodioxole group, which is less electronegative.
Anti-Inflammatory and Anti-Exudative Activity
- Anti-Exudative Potential: Compounds with furan-2-yl substituents (e.g., 3.1–3.21 series) demonstrated 40–60% inhibition of edema at 10 mg/kg, comparable to diclofenac (8 mg/kg) . The target compound’s phenoxymethyl group may mimic this activity but requires empirical validation.
- Denaturation Inhibition: Derivatives like KA9 (from ) inhibited protein denaturation by 78% at 100 µg/mL, attributed to the pyridinyl-triazole scaffold.
Physicochemical Properties
- Solubility: The hydroxypropyl group in increases aqueous solubility, whereas the allyl and phenoxymethyl groups in the target compound may reduce it, favoring lipid membrane penetration.
- Thermal Stability : Melting points for triazole-acetamides range from 207–209°C (e.g., compound 15 in ), consistent with the rigid triazole core. The target compound likely shares this stability.
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.
Molecular Formula: C20H20N4O4S
Molecular Weight: 412.5 g/mol
IUPAC Name: N-(1,3-benzodioxol-5-yl)-2-{[5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
InChI Key: LFIGHNQLBSRCNL-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves multiple synthetic steps including the formation of the benzodioxole ring followed by the introduction of the triazole and sulfanylacetamide groups. Specific reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to N-(1,3-benzodioxol-5-yl)-2-{[5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. For instance:
- Cytotoxicity : Compounds with similar scaffolds exhibited significant cytotoxic effects against various cancer cell lines including A549 (human lung adenocarcinoma) and C6 (rat glioma) cells. The IC50 values for certain derivatives were reported as 0.125 ± 0.020 mM for A549 cells, indicating strong anticancer activity comparable to standard chemotherapeutics like cisplatin .
- Selectivity Index (SI) : The selectivity index is crucial for evaluating the potential therapeutic window of anticancer agents. Compounds with SI values above 300 were considered highly selective against cancer cell lines compared to normal cells .
The mechanism by which this compound exerts its biological effects may involve:
- Matrix Metalloproteinase (MMP) Inhibition : Studies have shown that derivatives can inhibit MMPs such as MMP-9, which is implicated in cancer metastasis and progression. For example, compounds related to this structure demonstrated inhibition percentages ranging from 24% to 30% against MMP-9 at specific concentrations .
Case Studies
Several case studies have documented the biological activity of related compounds:
| Compound | Cell Line | IC50 (mM) | Selectivity Index | MMP Inhibition (%) |
|---|---|---|---|---|
| Compound 8 | A549 | 0.125 ± 0.020 | >300 | 30.46 |
| Compound 9 | C6 | 0.349 ± 0.046 | >300 | 25.75 |
These findings underscore the importance of structural modifications in enhancing biological activity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
